Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate involves several steps. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The piperidine ring is essential for chiral optimization, and the synthesis often involves intra- and intermolecular reactions leading to substituted piperidines . Industrial production methods focus on cost-effective and scalable processes to produce high yields of the compound.
Chemical Reactions Analysis
Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of nitric oxide synthase, which plays a role in various physiological processes . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
1-(4-fluorobenzyl)piperidin-4-yl: Known for its antimalarial activity.
1-(3,4-dichlorobenzyl)piperidin-4-yl: Exhibits high selectivity for resistant Plasmodium falciparum.
1-(4-bromobenzyl)piperidin-4-yl: Shows promising activity against resistant malaria strains.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
ethyl 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-3-18-14(17)12-4-10-16(11-5-12)13-6-8-15(2)9-7-13/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNYRHEGWCFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.